molecular formula C13H14FN3O3S B2903873 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-44-2

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Numéro de catalogue B2903873
Numéro CAS: 1021219-44-2
Poids moléculaire: 311.33
Clé InChI: FVBXWAGLVXQMGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

The mechanism of action of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, this compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammatory disease research, this compound A has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. In cardiovascular disease research, this compound A has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cardiac function.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In cancer research, this compound A has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory disease research, this compound A has been shown to reduce inflammation, inhibit cytokine production, and improve joint swelling and pain. In cardiovascular disease research, this compound A has been shown to improve cardiac function, reduce myocardial infarction size, and improve endothelial function.

Avantages Et Limitations Des Expériences En Laboratoire

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, its limitations include its low bioavailability and potential toxicity at high doses.

Orientations Futures

There are several future directions for research on 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A, including its potential therapeutic applications in other diseases, its optimization for improved pharmacokinetics and toxicity, and its development as a drug candidate for clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential interactions with other signaling pathways.

Méthodes De Synthèse

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A can be synthesized through a multi-step process involving various chemical reactions. The first step involves the condensation of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-aminopyridazine to form 4-fluoro-3-methyl-N-(2-pyridazinyl)benzenesulfonamide. This compound is then reacted with ethylene oxide to produce this compound, also known as this compound A.

Applications De Recherche Scientifique

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disease research, this compound A has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis. In cardiovascular disease research, this compound A has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure.

Propriétés

IUPAC Name

4-fluoro-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-10-9-11(4-5-12(10)14)21(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXWAGLVXQMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.